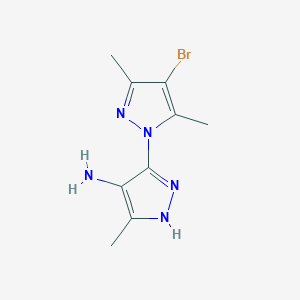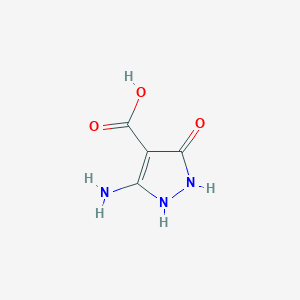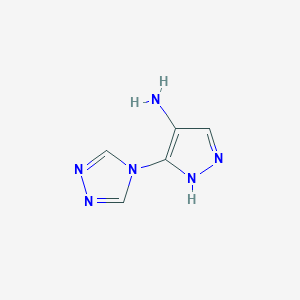![molecular formula C19H24ClNO B1385315 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040688-17-2](/img/structure/B1385315.png)
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mesomorphic Properties
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline and its derivatives have been studied for their effects on mesomorphic properties. Research shows that chloro and methyl substitutions on anilines influence the nematic-isotropic transition temperatures in liquid crystals. These effects vary based on the position and number of substituents, significantly impacting the thermal behavior of liquid crystals (Hasegawa et al., 1989).
Antibacterial and Antifungal Activities
Some derivatives of this compound have shown promising antibacterial and antifungal activities. Specific chloro-substituted benzylidine-anilines and benzyl-anilines demonstrate a high degree of effectiveness against various microbes (Reisner & Borick, 1955).
Crystallographic Studies
Crystallographic studies of chloro-substituted anilines provide insights into their molecular structure and interactions. These studies reveal how variations in chloro substitution impact the molecular conformation, hydrogen bonding, and overall crystal structure, which are crucial for understanding the material properties of these compounds (Su et al., 2013).
Organic Synthesis
This compound is also significant in the field of organic synthesis. Its derivatives are used in various reactions, including the synthesis of heterocyclic compounds, which have numerous applications in medicinal and material chemistry (Cameron et al., 1979).
Synthesis of Novel Compounds
The compound and its derivatives serve as key intermediates in synthesizing novel chemical entities. Studies focus on creating new aniline derivatives with unique properties and potential applications in various fields, such as pharmaceuticals and materials science (Wen Zi-qiang, 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-3-4-5-13-22-17-11-9-16(10-12-17)14-21-19-8-6-7-18(20)15(19)2/h6-12,21H,3-5,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMGRXGERMMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)


![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)

![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)

![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)
![[4-(5-Chloro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385251.png)


